molecular formula C15H13NO3 B5694777 [(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate

[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate

Cat. No.: B5694777
M. Wt: 255.27 g/mol
InChI Key: FWMKHMAAWTVMDN-UHFFFAOYSA-N
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Description

[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate is an organic compound with a complex structure that includes a benzoate group and a substituted cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate typically involves the condensation of 2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-amine with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoates and cyclohexadienone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] acetate
  • [(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] propanoate

Uniqueness

[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-8-13(17)9-11(2)14(10)16-19-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMKHMAAWTVMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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